molecular formula C15H10FNO3 B6376944 3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261929-61-6

3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376944
CAS RN: 1261929-61-6
M. Wt: 271.24 g/mol
InChI Key: SBTNGIWOMDYUFG-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, commonly referred to as CFMPCP, is an organic compound that has been studied for its potential applications in scientific research. It is an aromatic compound with a molecular formula of C14H9FNO3 and a molecular weight of 249.21 g/mol. CFMPCP has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

CFMPCP is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is believed that CFMPCP binds to the active site of the enzyme, preventing the enzyme from performing its normal function. This can lead to a decrease in the metabolism of drugs and other compounds, resulting in an increase in their bioavailability.
Biochemical and Physiological Effects
CFMPCP has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other compounds, resulting in an increase in their bioavailability. Additionally, CFMPCP has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.

Advantages and Limitations for Lab Experiments

CFMPCP has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a relatively low toxicity. Additionally, CFMPCP has been found to be stable in aqueous solutions. However, CFMPCP also has several limitations. It has a relatively low solubility in water, and it is not suitable for use in high-temperature experiments.

Future Directions

There are several potential future directions for CFMPCP research. One potential direction is to further study its mechanism of action and its effects on different enzymes. Additionally, CFMPCP could be studied for its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-microbial properties. Finally, CFMPCP could be studied for its potential applications in environmental research, such as its effects on the metabolism of environmental pollutants.

Synthesis Methods

CFMPCP can be synthesized via a two-step reaction process. In the first step, 3-cyano-4-methoxycarbonylbenzaldehyde is reacted with 3-fluoro-4-methoxybenzyl alcohol to produce 3-cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol. In the second step, the product is further reacted with potassium carbonate in the presence of anhydrous ethanol to produce CFMPCP.

Scientific Research Applications

CFMPCP has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the mechanism of action of enzymes, such as cytochrome P450, and for studying the biochemical and physiological effects of drugs and other compounds. CFMPCP has also been used as a model compound for studying the effects of environmental pollutants on the human body.

properties

IUPAC Name

methyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)13-3-2-10(7-14(13)16)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTNGIWOMDYUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684933
Record name Methyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(3-fluoro-4-methoxycarbonylphenyl)phenol

CAS RN

1261929-61-6
Record name Methyl 3'-cyano-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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